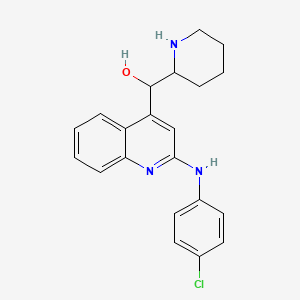![molecular formula C11H14N2O B12907521 1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde CAS No. 345892-11-7](/img/structure/B12907521.png)
1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research. Compounds with this scaffold have exhibited a range of biological activities, making them valuable in medicinal chemistry and other applications.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles . This is followed by the addition of propargylamine to the acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Analyse Chemischer Reaktionen
1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The exact mechanism of action of 1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific kinases or interfere with cellular signaling pathways, contributing to its antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolo[1,2-a]pyrazine derivatives with different substituents: Variations in substituents can lead to differences in biological activities, such as enhanced antibacterial or antifungal properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
345892-11-7 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-8-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-3-10-11-9(7-14)6-8(2)13(11)5-4-12-10/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
UQIKQVZWPJPKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NCCN2C1=C(C=C2C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


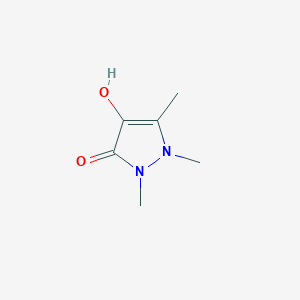
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
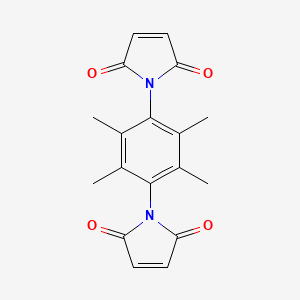
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)
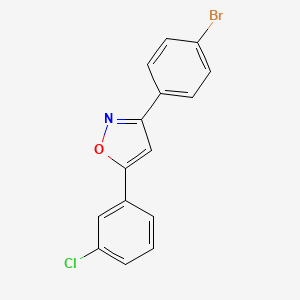

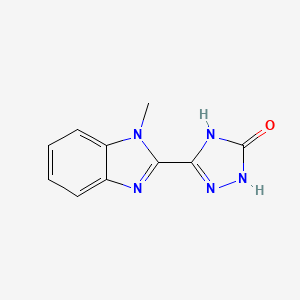
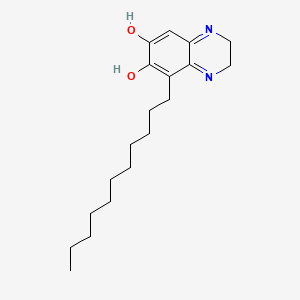
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)



